O1-tert-butyl O3-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate

Chiral resolution Enantiomeric excess JAK inhibitor synthesis

Synthetic campaigns fail when stereochemistry is wrong. This enantiopure (3R)-3-methylpiperidine building block (CAS 2306255-63-8) ensures correct biological activity for JAK inhibitors and GABA uptake studies. - Orthogonal Boc/ethyl esters enable selective deprotection (Boc removed with mild acid without affecting C3 ester). - Fsp³ = 0.857, 5 rotatable bonds - ideal for fragment-based library design. - Scalable: racemic analog prepared at 24.2 g batch scale.

Molecular Formula C14H25NO4
Molecular Weight 271.35 g/mol
Cat. No. B14079587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO1-tert-butyl O3-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate
Molecular FormulaC14H25NO4
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)C
InChIInChI=1S/C14H25NO4/c1-6-18-11(16)14(5)8-7-9-15(10-14)12(17)19-13(2,3)4/h6-10H2,1-5H3/t14-/m1/s1
InChIKeyMXJSGZQOVOWWST-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O1-tert-Butyl O3-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate Overview


O1-tert-Butyl O3-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate (CAS 2306255-63-8, C₁₄H₂₅NO₄, MW 271.35) is an orthogonally diprotected, enantiopure 3-methylpiperidine-1,3-dicarboxylate building block . It belongs to the piperidine dicarboxylate class, widely recognized as a privileged scaffold in medicinal chemistry, with the piperidine ring being the most common heterocyclic subunit among FDA-approved drugs . The compound features a tert-butyloxycarbonyl (Boc) protecting group at the N1 position and an ethyl ester at the C3 position, with a defined (R)-configuration at the C3 quaternary stereocenter .

Orthogonally diprotected (Boc / ethyl ester) piperidine scaffold
Enables selective sequential deprotection in multi-step synthesis
Defined (3R)-configuration at quaternary C3 stereocenter
Supports stereochemical control for target-engagement studies
Enantiopure building block for chiral piperidine library synthesis
Eliminates chiral resolution steps in stereosensitive SAR workflows

O1-tert-Butyl O3-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate: Substitution Risks


Interchanging this compound with a close analog—such as the (S)-enantiomer, the racemate, or a Cbz-protected variant—is not trivial in synthetic campaigns. The absolute (3R)-configuration is critical for downstream biological target recognition; for example, the R-configuration is preferred in GABA uptake inhibitors due to optimal fit into the transporter binding pocket . In JAK inhibitor programs, specific 3-methyl stereochemistry on the piperidine ring is essential for kinase selectivity, with the wrong enantiomer leading to significant loss of potency [1]. Similarly, substituting the Boc group with a Cbz group would alter deprotection selectivity, potentially removing the ability to perform orthogonal N-deprotection without affecting the C3 ester, thereby compromising synthetic efficiency .

!
(S)-enantiomer or racemate may shift stereochemical recognition in GABA and JAK target binding, altering assay outcomes
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Cbz-protected analogs require hydrogenolysis and may compromise orthogonal deprotection selectivity with the C3 ester
!
Non-methylated or des-methyl piperidine analogs lack quaternary stereocenter and reduce scaffold complexity for library design

O1-tert-Butyl O3-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate vs. Analogs


Stereochemical Fidelity vs. Racemate and (3S)-Enantiomer

The target compound is offered as a discrete (3R)-enantiomer (CAS 2306255-63-8) with purity of 98%, in contrast to the racemic mixture (CAS 278789-43-8) typically supplied at 95% purity . The (3S)-enantiomer (CAS 2306253-91-6) is separately available at 97% purity . In JAK3 inhibitor development, the (3R,4R)-3-methyl configuration is essential for potent kinase inhibition, with diastereomeric impurities directly reducing biological activity [1]. Procuring the defined (3R)-enantiomer eliminates the need for chiral resolution and reduces the risk of stereochemical inconsistencies in downstream SAR studies.

Enantiomeric purity vs. racemate / (3S)
Head-to-head
(3R)-enantiomer 98% purity vs. racemate 95% and (3S) 97%
Reported enantiomeric purity context for stereochemical control
Defined configuration reduces chiral ambiguity in SAR; data from supplier specifications
Chiral resolution Enantiomeric excess JAK inhibitor synthesis

Orthogonal Protection: Boc/Ethyl vs. Cbz/Methyl Diester

The target compound pairs a base-labile ethyl ester at C3 with an acid-labile Boc protecting group at N1, enabling fully orthogonal, sequential deprotection . In contrast, the Cbz-protected analog 1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate (CAS 2200552-17-4) uses a Cbz group that requires hydrogenolysis, which is incompatible with many functional groups and cannot be performed orthogonally to methyl ester hydrolysis . The Boc group can be removed with HCl in ethyl acetate (2.5 M) while leaving the ethyl ester intact, a protocol directly demonstrated for the racemic analog .

Orthogonal protection: Boc/ethyl vs. Cbz/methyl
Cross-study
Boc/ethyl allows acidolytic N-deprotection without ester cleavage
Supports orthogonal deprotection strategy in complex synthesis
Cbz analog requires hydrogenolysis, potentially limiting functional group tolerance
Orthogonal deprotection Solid-phase synthesis Medicinal chemistry

Molecular Complexity Metrics vs. Non-Methylated Analog

The (3R)-3-methyl substitution increases the rotatable bond count to 5 and maintains a high Fsp³ value of 0.857 (measured for the racemic analog, identical for the enantiomer) [1]. In comparison, the non-methylated analog (R)-1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate (CAS 130250-54-3), with molecular formula C₁₃H₂₃NO₄, has fewer heavy atoms and lacks the quaternary C3 stereocenter, resulting in lower three-dimensional complexity and reduced suitability for generating chiral libraries [2].

Molecular complexity (Fsp³, rotatable bonds)
Class-level
Fsp³ = 0.857, 5 rotatable bonds, 19 heavy atoms
High fraction sp³ supports diversity-oriented library design
Compared to non-methylated analog lacking quaternary stereocenter; racemic analog data
Fragment-based drug discovery Diversity-oriented synthesis Fsp³ metric

(R)-Configuration in GABA and JAK Inhibition

The (R)-configuration at the piperidine C3 position is pharmacologically preferred. In nipecotic acid-derived GABA uptake inhibitors, the R-enantiomer (e.g., (R)-methyl nipecotate) shows significantly higher affinity for GAT-1 (Ki = 14 nM) compared to its S-counterpart, a difference attributed to stereochemical complementarity with the transporter binding pocket [1]. In JAK3 inhibitor development, piperidine derivatives bearing the (3R,4R)-3-methyl configuration are specifically claimed and exemplified, with the correct stereochemistry being essential for kinase inhibitory activity [2].

(R)-configuration in GABA / JAK context
Class-level
Analog (R)-methyl nipecotate Ki = 14 nM at GAT-1; (S) substantially lower
Reported GAT-1 binding context consistent with (R)-preference
JAK3 patent explicitly claims (3R,4R)-methylpiperidine; extrapolated SAR
GABA transporter JAK inhibitor Stereoselective pharmacology

O1-tert-Butyl O3-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate: Procurement Scenarios


JAK Kinase Inhibitor Synthesis with Defined (R)-Configuration

In JAK3 inhibitor programs, the (3R,4R)-3-methylpiperidine configuration is essential for target binding. Procuring the (3R)-enantiomer (98% purity) directly ensures the correct absolute configuration, as validated by patent claims where (R)-methylpiperidine intermediates are required for potent kinase inhibition .

GAT-1 Modulator Development: (R)-Nipecotic Acid Scaffold

For CNS drug discovery targeting GABA uptake, the (R)-configuration of the nipecotic acid scaffold has demonstrated superior GAT-1 binding affinity (Ki = 14 nM for the methyl ester analog). The (3R)-3-methylpiperidine-1,3-dicarboxylate serves as an ideal protected precursor, with the Boc group facilitating late-stage N-functionalization while retaining the ethyl ester for subsequent hydrolysis .

Diversity-Oriented Synthesis and Fragment Library Construction

With an Fsp³ of 0.857 and 5 rotatable bonds, this compound provides high three-dimensional complexity favored for fragment-based and diversity-oriented library design. The orthogonal Boc/ethyl protecting groups enable sequential derivatization, making it a versatile core scaffold for generating compound libraries with stereochemical diversity .

Industrial-Scale Chiral Piperidine Synthesis with Orthogonal Deprotection

The ability to selectively remove the Boc group under mild acidic conditions (2.5 M HCl in EtOAc) without affecting the ethyl ester streamlines the synthesis of 3-methylpiperidine-3-carboxylate hydrochloride derivatives. This orthogonal deprotection protocol is scalable, as demonstrated by the preparation of 24.2 g (84.8 mmol) of the racemic analog in a single batch .

Application
Selection Property
Validation Focus
JAK kinase inhibitor synthesis
Enantiopure (3R)-configuration
Stereospecific kinase inhibition assay
GAT-1 modulator research
(R)-nipecotic acid scaffold precursor
GABA uptake endpoint context
Diversity-oriented library construction
High Fsp³ and quaternary stereocenter
Scaffold complexity and lead-likeness metrics
Scalable chiral piperidine synthesis
Orthogonal Boc/ethyl protection
Deprotection selectivity and process yield
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